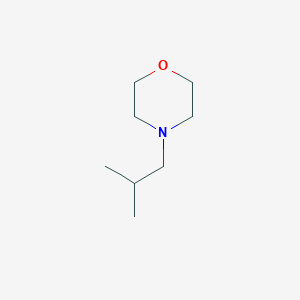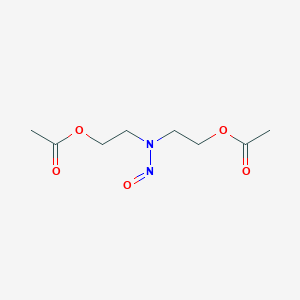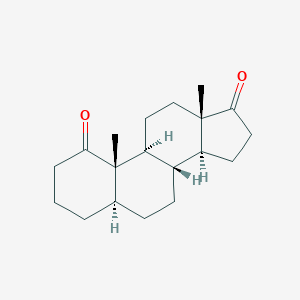
5alpha-Androstane-1,17-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5alpha-Androstane-1,17-dione, also known as androsterone, is a steroid hormone that is produced in the adrenal glands and testes in males, and in the ovaries and adrenal glands in females. It is a metabolite of testosterone and dihydrotestosterone and has been found to play a role in various physiological processes.
Wirkmechanismus
The mechanism of action of 5alpha-Androstane-1,17-dione is not fully understood, but it is believed to act through several pathways. It has been shown to inhibit the activity of the enzyme 5alpha-reductase, which converts testosterone to dihydrotestosterone. It has also been found to modulate the activity of various neurotransmitters, including dopamine, serotonin, and GABA. Additionally, it has been shown to have antioxidant and anti-inflammatory effects.
Biochemische Und Physiologische Effekte
5alpha-Androstane-1,17-dione has been found to have a variety of biochemical and physiological effects. It has been shown to increase the production of collagen and improve wound healing. It has also been found to promote bone growth and increase bone density. Additionally, it has been shown to have anti-inflammatory effects and to modulate the activity of various neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5alpha-Androstane-1,17-dione in lab experiments is its relatively low cost and availability. It is also a stable compound that can be easily synthesized and stored. However, one of the limitations of using this compound is its potential for non-specific binding, which can lead to false positive results. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 5alpha-Androstane-1,17-dione. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of depression, as it has been shown to modulate the activity of neurotransmitters involved in mood regulation. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations in its use.
Synthesemethoden
The synthesis of 5alpha-Androstane-1,17-dione can be achieved through several methods, including the oxidation of androstanediol with potassium permanganate, the oxidation of 5alpha-Androstane-1,17-dione with chromium trioxide, and the oxidation of 5alpha-androstane-3beta, 17beta-diol with sodium periodate. The purity of the final product can be improved through recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
5alpha-Androstane-1,17-dione has been widely studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been shown to improve wound healing and promote bone growth. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and depression.
Eigenschaften
CAS-Nummer |
10455-05-7 |
|---|---|
Produktname |
5alpha-Androstane-1,17-dione |
Molekularformel |
C19H28O2 |
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
(5R,8S,9S,10S,13S,14S)-10,13-dimethyl-3,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-2H-cyclopenta[a]phenanthrene-1,17-dione |
InChI |
InChI=1S/C19H28O2/c1-18-11-10-15-13(14(18)8-9-16(18)20)7-6-12-4-3-5-17(21)19(12,15)2/h12-15H,3-11H2,1-2H3/t12-,13+,14+,15+,18+,19+/m1/s1 |
InChI-Schlüssel |
BJDOJOQKLFLCRF-OCANJJRCSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC[C@@H]4[C@@]3(C(=O)CCC4)C |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4C3(C(=O)CCC4)C |
Kanonische SMILES |
CC12CCC3C(C1CCC2=O)CCC4C3(C(=O)CCC4)C |
Synonyme |
5α-Androstane-1,17-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



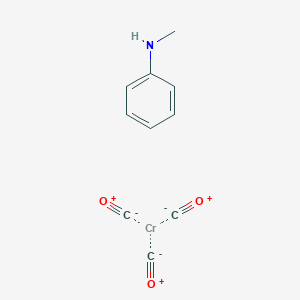
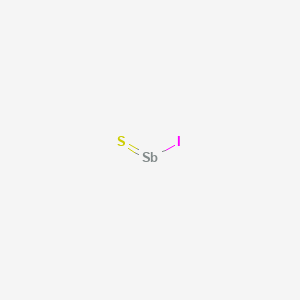
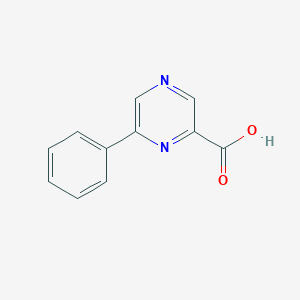
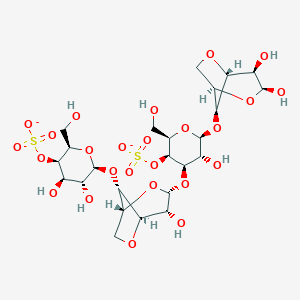
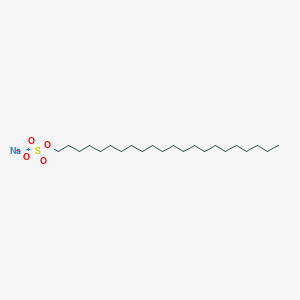

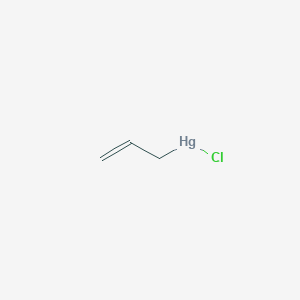

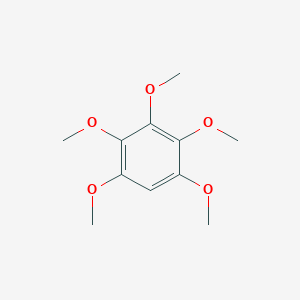


![4-Methylthieno[2,3-b]pyridine](/img/structure/B83488.png)
